An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of a key derivative, 4,5,6,7-tetrahydro-1H-indazol-4-amine, with a focus on its chemical structure, properties, synthesis, and burgeoning applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile chemical entity. While specific experimental data for the parent 4-amino compound is sparse in the literature, this guide synthesizes information from closely related analogues to provide a robust working knowledge of the compound class.
Introduction: The Significance of the Tetrahydroindazole Core
Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1] The fused pyrazole and benzene ring system of indazole offers a unique three-dimensional structure that can effectively interact with various biological targets.[1] The partially saturated analogue, 4,5,6,7-tetrahydro-1H-indazole, retains key electronic features of the parent indazole while providing greater conformational flexibility, a desirable trait for optimizing ligand-receptor interactions.
The introduction of an amine functionality at the 4-position of the tetrahydroindazole ring system creates a chiral center and a key functional group for further chemical modification, making 4,5,6,7-tetrahydro-1H-indazol-4-amine a valuable building block for combinatorial chemistry and targeted drug design. Derivatives of this core have shown promise as potent inhibitors of enzymes implicated in cancer and inflammatory diseases, underscoring the therapeutic potential of this chemical class.[2]
Chemical Structure and Physicochemical Properties
The fundamental structure of 4,5,6,7-tetrahydro-1H-indazol-4-amine comprises a fused pyrazole and a cyclohexane ring, with an amino group at the C4 position. The presence of the pyrazole ring allows for tautomerism, with the 1H- and 2H-isomers being the most common, though the 1H-tautomer is generally more stable.[3]
Structural Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-4-amine | [4] |
| SMILES | C1CC(C2=C(C1)NN=C2)N | [4] |
| InChI | InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | [4] |
| InChIKey | RMKSYSZDGNFLNL-UHFFFAOYSA-N | [4] |
Physicochemical Properties
| Property | Value (for related compounds) | Notes and References |
| Physical State | Powder/Solid | Based on analogues like 1H-Indazol-5-amine.[5] |
| Melting Point | 172 - 178 °C | For 1H-Indazol-5-amine.[5] |
| Boiling Point | Not available | --- |
| Solubility | Soluble in polar organic solvents | Assumed based on general amine and indazole chemistry. |
| pKa | Not available | The pyrazole and amino groups will have distinct pKa values. |
| Predicted XlogP | -0.1 | For 4,5,6,7-tetrahydro-1H-indazol-4-amine.[4] |
It is imperative for researchers to experimentally determine these properties for the specific compound of interest as they are critical for reaction optimization, formulation, and ADME (absorption, distribution, metabolism, and excretion) profiling.
Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-amine and Derivatives
The most prevalent and efficient method for the synthesis of 4-amino-tetrahydroindazoles is a two-step process starting from cyclohexane-1,3-dione. This approach offers high yields and allows for the introduction of substituents on the indazole nitrogen.
Synthetic Pathway Overview
The synthesis proceeds via two key transformations:
-
Indazole Ring Formation: Condensation of a substituted hydrazine with cyclohexane-1,3-dione to form the corresponding 1,5,6,7-tetrahydro-4H-indazol-4-one.
-
Reductive Amination: Conversion of the 4-keto group to a 4-amino group.[2][6]
Caption: General synthetic scheme for 4-amino-tetrahydroindazoles.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (A Representative Derivative)
This protocol is adapted from methodologies described in the literature for the synthesis of inhibitors of human dihydroorotate dehydrogenase.[2]
Step 1: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
-
Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[7][8]
Step 2: Reductive Amination to 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Reagent Addition: Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[3]
Caption: Experimental workflow for reductive amination.
Spectroscopic Characterization
-
¹H NMR:
-
Indazole CH: A singlet peak around 7.0-7.5 ppm.
-
CH-NH₂: A multiplet around 3.0-4.0 ppm.
-
Cyclohexane CH₂: A series of multiplets in the aliphatic region (1.5-3.0 ppm).
-
NH/NH₂: Broad signals that are D₂O exchangeable.
-
-
¹³C NMR:
-
Indazole C=C: Peaks in the aromatic/olefinic region (110-140 ppm).
-
C-NH₂: A peak around 45-55 ppm.
-
Cyclohexane CH₂: Peaks in the aliphatic region (20-40 ppm).
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: For C₇H₁₁N₃, the expected m/z would be approximately 138.10.[4]
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch (amine and indazole): Broad peaks in the range of 3200-3500 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=N and C=C stretch: Peaks in the range of 1500-1650 cm⁻¹.
-
Applications in Drug Discovery and Medicinal Chemistry
The 4-amino-tetrahydroindazole scaffold is a versatile template for the development of potent and selective inhibitors of various therapeutic targets.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Derivatives of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine have been identified as highly potent inhibitors of human DHODH.[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[2][10] Inhibition of DHODH is a validated strategy for the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[2][10] The 4-amino group in these compounds often serves as an anchor point for building out substituents that can occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.[2]
Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)
The tetrahydroindazole core has also been utilized to develop selective inhibitors of ITK. ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor signaling. As such, ITK is an attractive target for the treatment of inflammatory and autoimmune disorders, such as asthma. The conformational flexibility of the tetrahydroindazole ring and the ability to functionalize the 4-amino position are key to achieving high potency and selectivity for ITK.
Safety and Handling
Specific safety data for 4,5,6,7-tetrahydro-1H-indazol-4-amine is not available. However, based on related compounds such as 1H-Indazol-5-amine and the parent 4,5,6,7-tetrahydro-1H-indazole, the following precautions should be taken:[5][9]
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust/fumes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound being used and perform a thorough risk assessment before commencing any experimental work.
Conclusion
4,5,6,7-Tetrahydro-1H-indazol-4-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of a modifiable amino group on a conformationally flexible scaffold, makes it an attractive starting point for the design of novel therapeutic agents. The demonstrated success of its derivatives as potent inhibitors of key enzymes such as DHODH and ITK highlights the significant potential of this compound class. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new and improved drug candidates for a range of diseases.
References
- SAFETY DATA SHEET - 1H-Indazol-5-amine. (2025, September 7).
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]
-
Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]
-
SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]
-
Meenatchi, C. S., Arshad, S., & Aris, M. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(5), x210595. [Link]
-
Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. [Link]
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 1H-Indazole.
-
PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazol-4-amine. Retrieved from [Link]
- Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination.
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]
- GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
-
Manfroni, G., et al. (2018). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PLoS ONE, 13(5), e0197025. [Link]
- Green Chemistry. (2017). Reductive amination of HMF.
-
SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Retrieved from [Link]
-
PubChemLite. (n.d.). N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. Retrieved from [Link]
- Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
- Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.
- Alec, C. (2024).
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
-
ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4,5,6,7-tetrahydro-1h-indazol-4-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. jocpr.com [jocpr.com]
- 7. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. indofinechemical.com [indofinechemical.com]
